molecular formula C15H21NO2 B14599107 Acetophenone, 2'-(2-piperidinoethoxy)- CAS No. 60176-09-2

Acetophenone, 2'-(2-piperidinoethoxy)-

Cat. No.: B14599107
CAS No.: 60176-09-2
M. Wt: 247.33 g/mol
InChI Key: VMOMPADIIKYINN-UHFFFAOYSA-N
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Description

Acetophenone, 2'-(2-piperidinoethoxy)- (CID 976710) is a synthetic acetophenone derivative characterized by a piperidinoethoxy substituent at the 2' position of the acetophenone core. Its molecular formula is C₁₅H₂₁NO₂, with a SMILES notation of CC(=O)C1=CC=C(C=C1)OCCN2CCCCC2 . Key features include:

  • Collision Cross-Section (CCS): Predicted CCS values range from 159.4 Ų ([M+H]+) to 171.4 Ų ([M+Na]+), indicative of moderate molecular size .

Properties

CAS No.

60176-09-2

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-[2-(2-piperidin-1-ylethoxy)phenyl]ethanone

InChI

InChI=1S/C15H21NO2/c1-13(17)14-7-3-4-8-15(14)18-12-11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI Key

VMOMPADIIKYINN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCN2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, 2’-(2-piperidinoethoxy)- typically involves the reaction of acetophenone with 2-(2-chloroethoxy)piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidinoethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2’-(2-piperidinoethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions result in various substituted acetophenone derivatives.

Mechanism of Action

The mechanism of action of acetophenone, 2’-(2-piperidinoethoxy)- involves its interaction with specific molecular targets and pathways. The piperidine ring and the ethoxy group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, altering their function and leading to various biological effects. For example, it may affect cell membrane permeability and enzyme activity, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Acetophenone, 2'-((2-hydroxy-3-(4-(m-methoxyphenyl)piperazinyl))propoxy)-, dihydrochloride (CID 46191)

  • Molecular formula : C₂₂H₂₈N₂O₄ (dihydrochloride salt).
  • Structural differences : Incorporates a hydroxypropoxy linker and a 4-(m-methoxyphenyl)piperazine group, increasing complexity and polarity.
  • CCS : Higher values (194.3–206.2 Ų ) due to larger molecular size .
  • Functional implications : The dihydrochloride salt improves water solubility, while the piperazine and methoxyphenyl groups may enhance binding to serotonin or dopamine receptors.

2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone

  • Molecular weight : 348.44 g/mol .
  • Key substituent : The tert-butoxycarbonyl (Boc) group acts as a protecting amine, common in peptide synthesis.
  • Applications : Likely used as an intermediate in drug development, requiring deprotection for bioactivity.

2'-(Trifluoromethyl)acetophenone (CAS 17408-14-9)

  • Substituent : A trifluoromethyl (CF₃) group at the 2' position .
  • Electronic effects: The electron-withdrawing CF₃ group reduces electron density on the acetophenone core, altering reactivity and metabolic stability.
  • Applications : Enhanced lipophilicity and bioavailability make it suitable for agrochemicals or CNS-targeting pharmaceuticals.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) CCS ([M+H]+) (Ų) Key Functional Impact
2'-(2-piperidinoethoxy)- Piperidinoethoxy 247.34 159.4 Enhanced basicity; potential CNS activity
CID 46191 Piperazinyl-methoxyphenyl 404.48 194.3 Increased polarity; receptor selectivity
2'-(Trifluoromethyl)- CF₃ 188.16 N/A Improved metabolic stability

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